1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole
CAS No.: 2142660-28-2
Cat. No.: VC4207528
Molecular Formula: C7H11N3O3
Molecular Weight: 185.183
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2142660-28-2 |
|---|---|
| Molecular Formula | C7H11N3O3 |
| Molecular Weight | 185.183 |
| IUPAC Name | 1-methyl-4-nitro-3-propan-2-yloxypyrazole |
| Standard InChI | InChI=1S/C7H11N3O3/c1-5(2)13-7-6(10(11)12)4-9(3)8-7/h4-5H,1-3H3 |
| Standard InChI Key | HRSGYKLMWRWVCM-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=NN(C=C1[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole is C₇H₁₁N₃O₃, with a molecular weight of 185.183 g/mol . Its IUPAC name reflects the substituent positions: the pyrazole ring is substituted with a methyl group at N1, a nitro group at C4, and an isopropoxy group at C3. The SMILES notation (CC(C)OC1=NN(C=C1[N+](=O)[O-])C) and InChIKey (HRSGYKLMWRWVCM-UHFFFAOYSA-N) provide unambiguous structural identifiers .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| Solubility | Limited data; insoluble in H₂O | |
| LogP (Partition Coeff.) | Estimated ~1.5 (lipophilic) |
The nitro group at C4 enhances electrophilicity, facilitating interactions with biological targets, while the isopropoxy group contributes to steric bulk and solubility in organic solvents .
Synthesis and Reaction Mechanisms
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A proposed route involves:
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Nitration of 1-methyl-3-(propan-2-yloxy)-1H-pyrazole using nitric acid/sulfuric acid mixtures to introduce the nitro group at C4.
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Purification via column chromatography or recrystallization from ethanol/water mixtures .
Ultrasound-assisted methods, as demonstrated in analogous pyrazole syntheses, could enhance reaction efficiency. For example, InCl₃-catalyzed multi-component reactions under ultrasound irradiation (40°C, 20 min) yield related pyrano[2,3-c]pyrazoles with >90% efficiency .
Mechanistic Insights
The nitro group’s electron-withdrawing effect directs electrophilic substitution to the C4 position. Quantum mechanical calculations suggest that the isopropoxy group stabilizes intermediates through steric and electronic effects, favoring regioselectivity .
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